Thieno[2,3-d][1,3]dithiole-2-thione
Overview
Description
Thieno[2,3-d][1,3]dithiole-2-thione is a heterocyclic compound that contains sulfur atoms in its structure.
Mechanism of Action
Target of Action
Thieno[2,3-d][1,3]dithiole-2-thione is a complex organic compound that has been synthesized for various applications
Mode of Action
It’s synthesized by treatment of O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonate with phosphorous sulfide or sulfur dehydrogenation of 4,5-dihydrothieno[2,3-d]-1,3-dithiole-2-thione . The exact interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that condensed 1,3-dithiole-2-thiones are valuable intermediates in the preparation of tetrathiafulvalene (TTF) - type organic metals
Result of Action
Some compounds of the 1,3-dithiole-2-thione family exhibit antifungal activities , but it’s unclear if this applies to this compound. More research is needed to elucidate the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-d][1,3]dithiole-2-thione can be synthesized through several methods. One common approach involves the reaction of thieno[2,3-d][1,2,3]thiadiazoles with carbon disulfide in a high-temperature, high-pressure autoclave . Another method includes the treatment of O-ethyl-S-(2-oxotetrahydrofuran-3-yl)dithiocarbonate with phosphorus sulfide or sulfur dehydrogenation of 4,5-dihydrothis compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of high-pressure autoclaves and specialized reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d][1,3]dithiole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the compound’s structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbon disulfide, phosphorus sulfide, and sodium borohydride. Reaction conditions often involve high temperatures and pressures, as well as the use of specialized autoclaves .
Major Products: The major products formed from the reactions of this compound include various derivatives of the compound, such as thieno[2,3-d][1,3]dithiolium salts and cyclic trithiocarbonates .
Scientific Research Applications
Thieno[2,3-d][1,3]dithiole-2-thione has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of tetrathiafulvalene-type organic metals, which are valuable in the field of organic electronics . In biology and medicine, the compound exhibits antifungal activities and is being investigated for its potential therapeutic applications . Additionally, this compound is used in the development of new materials with unique electronic and optical properties .
Comparison with Similar Compounds
Thieno[2,3-d][1,3]dithiole-2-thione can be compared with other similar compounds, such as thieno[3,4-d][1,3]dithiole-2-thione and 1,3-benzodithiole-2-thione . While these compounds share similar structural features, this compound is unique in its specific reactivity and applications. For example, thieno[3,4-d][1,3]dithiole-2-thione is formed as a side product in certain reactions, whereas this compound is the primary product .
Properties
IUPAC Name |
thieno[2,3-d][1,3]dithiole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2S4/c6-5-8-3-1-2-7-4(3)9-5/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQDAIJLARMFIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338655 | |
Record name | Thieno[2,3-d][1,3]dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67188-88-9 | |
Record name | Thieno[2,3-d][1,3]dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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